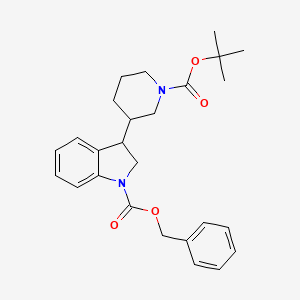![molecular formula C8H7N3O B1377009 1-(1H-吡唑并[4,3-c]吡啶-3-基)乙酮 CAS No. 1386462-21-0](/img/structure/B1377009.png)
1-(1H-吡唑并[4,3-c]吡啶-3-基)乙酮
描述
1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
科学研究应用
1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic structures.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor.
Medicine: The compound is explored for its therapeutic potential, particularly in the development of anticancer and antimicrobial agents.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials.
生化分析
Biochemical Properties
1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting their catalytic activities. For instance, this compound can bind to the active sites of enzymes, leading to enzyme inhibition. Additionally, 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone interacts with proteins involved in signal transduction pathways, modulating their functions and influencing cellular responses .
Cellular Effects
The effects of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling. Furthermore, 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in certain cellular compartments. The localization and accumulation of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone can affect its biological activity and therapeutic potential .
Subcellular Localization
1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone can affect its interactions with biomolecules and its overall biological effects .
准备方法
The synthesis of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods often employ scalable reactions such as the Huisgen indazole synthesis, which can be optimized using co-solvents like dichloroethane to enhance yield and purity .
化学反应分析
1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolopyridine oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling . Major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized for specific applications .
作用机制
The mechanism of action of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation . The inhibition of these enzymes can lead to the induction of apoptosis in cancer cells, making the compound a potential anticancer agent .
相似化合物的比较
1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone: This compound has a different ring fusion pattern, which can lead to variations in chemical reactivity and biological activity.
1-(1H-pyrazolo[4,3-b]pyridin-3-yl)ethanone: Another isomer with distinct properties, often used in different applications due to its unique structural features.
1-(1H-pyrazolo[3,4-c]pyridin-3-yl)ethanone: Similar in structure but with different substitution patterns, affecting its interaction with molecular targets and overall activity.
The uniqueness of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5(12)8-6-4-9-3-2-7(6)10-11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKLCULYKNDYBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NNC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856644 | |
| Record name | 1-(1H-Pyrazolo[4,3-c]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1386462-21-0 | |
| Record name | 1-(1H-Pyrazolo[4,3-c]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1376926.png)
![tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate](/img/structure/B1376927.png)

![6-bromo-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1376930.png)
![tert-Butyl 1-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate](/img/structure/B1376936.png)
![Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1376937.png)
![1-Hydroxy-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B1376938.png)
![tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B1376939.png)
![1-[4-(4-Amino-pyrazol-1-ylmethyl)-piperidin-1-yl]-2-dimethylamino-ethanone dihydrochloride](/img/structure/B1376940.png)
![tert-Butyl 4-(5-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B1376942.png)
![2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid](/img/structure/B1376944.png)
![tert-Butyl 3'-bromo-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-1-carboxylate](/img/structure/B1376947.png)
![tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[pyrrolidine-3,3'-quinoline]-1-carboxylate](/img/structure/B1376948.png)

